molecular formula C12H9ClN2OS2 B5689985 N-[(2-chlorophenyl)carbamothioyl]thiophene-2-carboxamide CAS No. 6317-09-5

N-[(2-chlorophenyl)carbamothioyl]thiophene-2-carboxamide

Cat. No.: B5689985
CAS No.: 6317-09-5
M. Wt: 296.8 g/mol
InChI Key: HYMSRPADMFPZQW-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)carbamothioyl]thiophene-2-carboxamide is a thiourea derivative characterized by a thiophene-2-carboxamide core linked to a 2-chlorophenyl group via a carbamothioyl bridge. Its molecular formula is C₁₂H₉ClN₂OS₂, with a molecular weight of 296.80 g/mol and a density of 1.483 g/cm³ . The compound’s structure includes a sulfur-rich thiourea moiety, which is associated with diverse biological activities, including antimicrobial and antifungal properties.

Properties

IUPAC Name

N-[(2-chlorophenyl)carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2OS2/c13-8-4-1-2-5-9(8)14-12(17)15-11(16)10-6-3-7-18-10/h1-7H,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMSRPADMFPZQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20979148
Record name N-{[(2-Chlorophenyl)imino](sulfanyl)methyl}thiophene-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20979148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6317-09-5
Record name N-{[(2-Chlorophenyl)imino](sulfanyl)methyl}thiophene-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20979148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N-[(2-chlorophenyl)carbamothioyl]thiophene-2-carboxamide typically involves the reaction of 2-chlorophenyl isothiocyanate with thiophene-2-carboxamide. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and under controlled temperature conditions. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

N-[(2-chlorophenyl)carbamothioyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)carbamothioyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and form stable complexes, which can interfere with the normal functioning of enzymes and other proteins. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiourea Derivatives with Varying Aromatic Substituents

The substitution pattern on the aromatic ring significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Substituent Yield (%) Melting Point (°C) Key Properties Reference
Target Compound 2-Chlorophenyl - - -
Compound 7j () Imidazolidine-linked phenyl 82 244–246 High thermal stability
N-((2-Chloropyridin-3-yl)carbamothioyl)... 2-Chloropyridin-3-yl - - Moderate antitubercular activity
Derivative 79 () Methyl(1-phenylethyl) - - Highest antitubercular activity (MIC: <1 µg/mL)
N-((4-Nitro-1H-imidazol-2-yl)carbamothioyl)... 4-Nitroimidazol-2-yl - - Antifungal activity
  • Substituent Effects: Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Enhance thermal stability (e.g., Compound 7j’s high melting point of 244–246°C) and antimicrobial activity . Bulkier Groups (e.g., methyl(1-phenylethyl)): Improve antitubercular potency, as seen in Derivative 79 .

Heterocyclic Modifications

Replacing the phenyl group with heterocycles alters bioactivity:

  • Pyridine Derivatives :
    • N-((6-Methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide forms metal complexes (Co, Ni, Cu) with enhanced antioxidant activity (e.g., Co(II) complex outperformed propyl gallate in DPPH assays) .
  • Imidazole Derivatives :
    • N-[(4-Nitro-1H-imidazol-2-yl)carbamothioyl]thiophene-2-carboxamide exhibits antifungal activity against Candida spp. due to nitro group-mediated membrane disruption .

Metal Complexes

Coordination with transition metals amplifies functional properties:

  • Antioxidant Activity : Co(II) complexes of pyridinyl-substituted analogs show superior radical scavenging compared to free ligands, attributed to metal-ligand charge transfer .
  • Antimicrobial Synergy : Cu(II) complexes of similar thiourea derivatives demonstrate enhanced biofilm penetration against drug-resistant bacteria .

Antitubercular Activity

The thiourea scaffold inhibits Mycobacterium tuberculosis (Mtb) by targeting InhA, a key enzyme in mycolic acid biosynthesis .

  • Chlorophenyl vs. Chloropyridinyl : Chloropyridinyl derivatives (e.g., Compound 76) show moderate activity, whereas bulkier groups (e.g., Derivative 79) achieve sub-µg/mL MIC values against multidrug-resistant Mtb strains .
  • Nitro Groups : Nitro-substituted analogs exhibit reduced activity compared to halogenated derivatives, likely due to toxicity trade-offs .

Antifungal Activity

Thiophene-2-carboxamide derivatives with nitroimidazole substituents (e.g., N-[(4-Nitro-1H-imidazol-2-yl)carbamothioyl]thiophene-2-carboxamide) inhibit Candida albicans growth via thiol-mediated oxidative stress . The target compound’s chlorophenyl group may confer similar mechanisms, though direct evidence is lacking.

Antioxidant Activity

Metal complexes of pyridinyl-substituted analogs demonstrate superior antioxidant capacity. For example, the Co(II) complex of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide exhibits IC₅₀ values comparable to vitamin E in ABTS assays .

Physicochemical and Spectroscopic Characterization

  • Melting Points: Correlate with substituent polarity; electron-withdrawing groups (e.g., -NO₂) increase melting points (e.g., 234–236°C for nitro-substituted analogs) .
  • Spectroscopy :
    • ¹H NMR : Aromatic protons in the 2-chlorophenyl group resonate at δ 7.2–7.8 ppm, while thiophene protons appear at δ 6.9–7.1 ppm .
    • IR : Thiourea C=S and amide C=O stretches are observed at 1250–1300 cm⁻¹ and 1650–1700 cm⁻¹, respectively .

Biological Activity

N-[(2-chlorophenyl)carbamothioyl]thiophene-2-carboxamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a carbamothioyl group and a 2-chlorophenyl moiety. Its chemical formula is C10H8ClN2OSC_{10}H_{8}ClN_{2}OS, and it exhibits properties that make it suitable for various biological applications.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. In particular, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant Candida species.

Case Study: Antimicrobial Efficacy

A study assessed the compound's activity against multiple microbial strains using the disk diffusion method. The results indicated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, with notable efficacy against MRSA (zone of inhibition: 22 mm) and Candida albicans (zone of inhibition: 18 mm) .

Anticancer Properties

This compound has also been investigated for its anticancer properties . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer).

The anticancer activity is believed to result from the compound's ability to induce apoptosis in cancer cells through the modulation of key signaling pathways. Specifically, it has been observed to activate caspases and downregulate anti-apoptotic proteins such as Bcl-2 .

Research Findings

In one study, treatment with 100 µM of the compound resulted in a significant decrease in cell viability in Caco-2 cells (39.8% viability compared to untreated controls), indicating its potential as a therapeutic agent against colorectal cancer .

Comparative Analysis with Similar Compounds

To better understand its biological activity, this compound can be compared with other thiophene derivatives:

CompoundAntimicrobial ActivityAnticancer ActivityNotable Features
This compoundHigh against MRSASignificant reduction in A549 viabilityChlorine substitution enhances activity
N-[ethyl(propan-2-yl)carbamothioyl]thiophene-2-carboxamideModerateLowDifferent alkyl chain affects reactivity
3-amino thiophene-2-carboxamideLowModerateExhibits antioxidant properties

The biological activities of this compound can be attributed to its ability to interact with metal ions, forming complexes that disrupt enzyme functions critical for microbial growth and cancer cell survival. This interaction leads to altered cellular processes, including apoptosis in cancer cells and inhibition of microbial metabolism .

Q & A

Q. Methodological Guidelines for Researchers

  • Synthesis: Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of the carbamothioyl group .
  • Data Analysis: Use PCA (Principal Component Analysis) to correlate structural features with bioactivity in SAR studies .
  • Ethics: Adhere to OECD guidelines for in vitro toxicity testing (e.g., MTT assays for cytotoxicity) .

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